molecular formula C9H17Cl B12085794 1-Chloro-2-cycloheptylethane

1-Chloro-2-cycloheptylethane

Cat. No.: B12085794
M. Wt: 160.68 g/mol
InChI Key: MPSIMZVBCYTZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-cycloheptylethane is an organic compound with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol . It is a chlorinated derivative of cycloheptane, characterized by the presence of a chlorine atom attached to the second carbon of the ethane chain, which is bonded to a cycloheptyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cycloheptylethane can be synthesized through the chlorination of 2-cycloheptylethane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the ethane chain, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cycloheptylethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-cycloheptylethane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2-cycloheptylethane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution and elimination reactions, where the compound acts as an intermediate or starting material .

Comparison with Similar Compounds

  • 1-Chloro-2-cyclohexylethane
  • 1-Chloro-2-cyclopentylethane
  • 1-Chloro-2-cyclooctylethane

Comparison: 1-Chloro-2-cycloheptylethane is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. These differences influence the compound’s reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

2-chloroethylcycloheptane

InChI

InChI=1S/C9H17Cl/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2

InChI Key

MPSIMZVBCYTZHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCl

Origin of Product

United States

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